molecular formula C20H12BrNO4 B1224921 5-bromo-N-[3-(2-oxo-1-benzopyran-3-yl)phenyl]-2-furancarboxamide

5-bromo-N-[3-(2-oxo-1-benzopyran-3-yl)phenyl]-2-furancarboxamide

Cat. No. B1224921
M. Wt: 410.2 g/mol
InChI Key: LLNZVRCHUHIFMZ-UHFFFAOYSA-N
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Description

5-bromo-N-[3-(2-oxo-1-benzopyran-3-yl)phenyl]-2-furancarboxamide is an isoflavonoid.

Scientific Research Applications

Chemical Structure and Interactions

The synthesis, X-ray structure characterization, Hirshfeld surface analysis, and DFT calculations of antipyrine derivatives similar to 5-bromo-N-[3-(2-oxo-1-benzopyran-3-yl)phenyl]-2-furancarboxamide have been reported. These studies provide insights into the molecular interactions and stability of such compounds, highlighting their potential in various scientific applications (Saeed et al., 2020).

Synthesis and Transformation

Research on the synthesis and transformation of compounds related to 5-bromo-N-[3-(2-oxo-1-benzopyran-3-yl)phenyl]-2-furancarboxamide has been explored. For instance, the Weitz−Scheffer oxidation and dimethyldioxirane oxidation of N-(5,6,7,8-tetrahydro-2,5-dioxo-2H-1-benzopyran-3-yl)benzamides led to unprecedented transformations, providing a foundation for synthesizing novel derivatives (Levai et al., 2002).

Medicinal Chemistry and Drug Design

Studies in medicinal chemistry have involved compounds structurally related to 5-bromo-N-[3-(2-oxo-1-benzopyran-3-yl)phenyl]-2-furancarboxamide. For example, research on hybrid arylisoxazole‐chromenone carboxamides, which share structural similarities, showed significant inhibitory activity in the context of Alzheimer's disease, suggesting potential therapeutic applications (Saeedi et al., 2020).

Synthesis of Novel Derivatives

Efforts in synthesizing novel derivatives of compounds similar to 5-bromo-N-[3-(2-oxo-1-benzopyran-3-yl)phenyl]-2-furancarboxamide have been documented. These studies focus on creating new chemical entities with potential biological or pharmacological activities, like the synthesis of furo[3,2-e]pyrazolo[3,4-b]pyrazines (El‐Dean et al., 2018).

Antiviral Research

Compounds structurally related to 5-bromo-N-[3-(2-oxo-1-benzopyran-3-yl)phenyl]-2-furancarboxamide have shown potential antiviral activity. For instance, novel heterocyclic compounds based on furanone derivatives exhibited significant activity against the avian influenza virus (H5N1), indicating their potential in antiviral drug development (Flefel et al., 2012).

properties

Product Name

5-bromo-N-[3-(2-oxo-1-benzopyran-3-yl)phenyl]-2-furancarboxamide

Molecular Formula

C20H12BrNO4

Molecular Weight

410.2 g/mol

IUPAC Name

5-bromo-N-[3-(2-oxochromen-3-yl)phenyl]furan-2-carboxamide

InChI

InChI=1S/C20H12BrNO4/c21-18-9-8-17(25-18)19(23)22-14-6-3-5-12(10-14)15-11-13-4-1-2-7-16(13)26-20(15)24/h1-11H,(H,22,23)

InChI Key

LLNZVRCHUHIFMZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CC(=CC=C3)NC(=O)C4=CC=C(O4)Br

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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